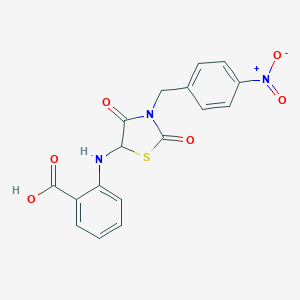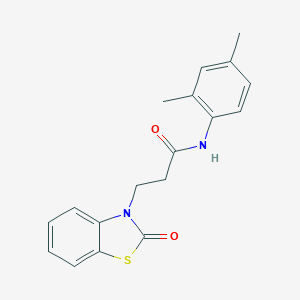
N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMOP or DMBT in the scientific literature.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide involves the condensation of 2-oxo-1,3-benzothiazole with 2,4-dimethylbenzaldehyde followed by the reaction of the resulting Schiff base with 3-bromo propionyl chloride. The final product is obtained by the reduction of the resulting amide using sodium borohydride.
Starting Materials
2-oxo-1,3-benzothiazole, 1 equivalent,
2,4-dimethylbenzaldehyde, 1 equivalent,
3-bromo propionyl chloride, 1 equivalent,
sodium borohydride, 1 equivalent,
Reaction
Condensation of 2-oxo-1,3-benzothiazole with 2,4-dimethylbenzaldehyde, 2-oxo-1,3-benzothiazole, 1 equivalent, 2,4-dimethylbenzaldehyde, 1 equivalent, Acetic acid, catalytic, reflux in ethanol for 4 hours.
Reaction of Schiff base with 3-bromo propionyl chloride, Schiff base, 1 equivalent, 3-bromo propionyl chloride, 1 equivalent, Triethylamine, stoichiometric, reflux in dichloromethane for 6 hours.
Reduction of resulting amide using sodium borohydride, Amide, 1 equivalent, Sodium borohydride, 2 equivalents, Methanol, stoichiometric, reflux in methanol for 3 hours.
Wirkmechanismus
The mechanism of action of DMOP is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, DMOP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain.
Biochemische Und Physiologische Effekte
DMOP has been shown to have a number of biochemical and physiological effects, including the inhibition of COX-2 activity, the reduction of inflammation and pain, and the induction of apoptosis (programmed cell death) in cancer cells. DMOP has also been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMOP for lab experiments is its versatility and ease of synthesis. DMOP can be synthesized using relatively simple and inexpensive methods, and it can be modified to produce a wide range of derivatives with different properties. However, one of the main limitations of DMOP is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on DMOP and its derivatives. One area of interest is the development of new DMOP-based materials with novel properties, such as improved biocompatibility or enhanced mechanical strength. Another area of interest is the investigation of the molecular mechanisms underlying the antitumor and anti-inflammatory activities of DMOP, with the goal of developing new therapeutic agents based on this compound. Additionally, the use of DMOP as a probe to study protein-ligand interactions and drug-target interactions is an area of active research.
Wissenschaftliche Forschungsanwendungen
DMOP has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, DMOP has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. In material science, DMOP has been used as a building block for the synthesis of novel polymers and materials. In biochemistry, DMOP has been used as a probe to investigate the binding interactions between proteins and small molecules.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-12-7-8-14(13(2)11-12)19-17(21)9-10-20-15-5-3-4-6-16(15)23-18(20)22/h3-8,11H,9-10H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEDIUYJIQXBRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCN2C3=CC=CC=C3SC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

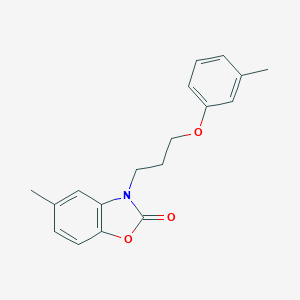
![3-(3-(2-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B352988.png)
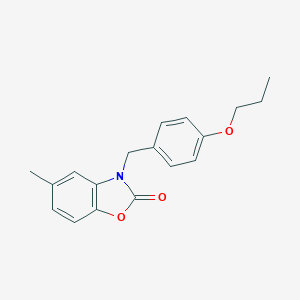
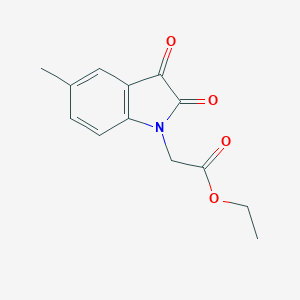
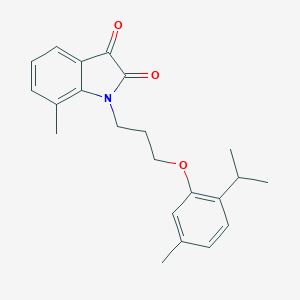
![3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B352997.png)
![4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B353000.png)
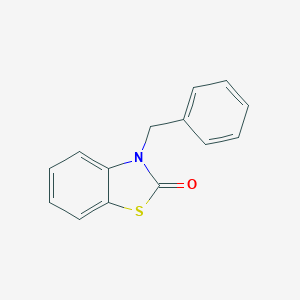
![3-(2-methoxybenzyl)benzo[d]thiazol-2(3H)-one](/img/structure/B353003.png)
![3-[2-(4-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one](/img/structure/B353008.png)
![3-[2-(3-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one](/img/structure/B353009.png)
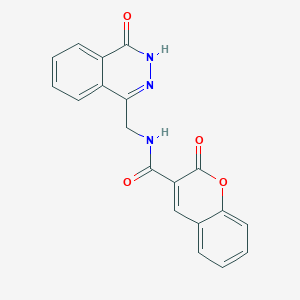
![2-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B353015.png)
